1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one
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Overview
Description
1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one is a fluorinated organic compound with the molecular formula C8H12F3NO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its structure features a trifluoromethyl group, an isopropylamino group, and a pentenone backbone, contributing to its reactivity and versatility .
Preparation Methods
The synthesis of 1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one typically involves the reaction of trifluoroacetone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the desired product with high purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods also incorporate advanced purification techniques, such as chromatography, to ensure the quality of the final product .
Chemical Reactions Analysis
1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research has explored its potential as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one can be compared with other fluorinated compounds, such as:
1,1,1-Trifluoro-2-propanone: Similar in structure but lacks the isopropylamino group, resulting in different reactivity and applications.
1,1,1-Trifluoro-3-butanone: Another related compound with a shorter carbon chain, leading to variations in physical and chemical properties.
1,1,1-Trifluoro-4-aminopent-3-en-2-one: Similar but without the isopropyl group, affecting its biological activity and industrial uses.
The uniqueness of this compound lies in its combination of the trifluoromethyl and isopropylamino groups, which confer distinct chemical and biological properties, making it valuable for diverse applications.
Biological Activity
1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one is a fluorinated compound with significant potential in various fields, including medicinal chemistry and biochemical research. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHFNO
- Molar Mass : Approximately 195.18 g/mol
- Structural Features : It contains a trifluoromethyl group and an isopropylamino substituent, contributing to its unique physicochemical properties.
Table 1: Comparison of Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
This compound | Structure | Contains trifluoromethyl and isopropylamino groups |
1,1,1-Trifluoro-2-propanone | Structure | Lacks isopropylamino group; simpler reactivity |
4-(Methylamino)pent-3-en-2-one | Structure | Simpler amine; lacks trifluoromethyl group |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cellular membranes. Once inside the cell, it can modulate the activity of enzymes and receptors.
Research indicates that this compound may affect several biochemical pathways:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic processes.
- Protein Interaction : The compound forms stable complexes with proteins, influencing their functionality.
Biological Activity Studies
Several studies have highlighted the potential biological activities of this compound:
- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against various pathogens. Its efficacy varies depending on the concentration and target organism.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
- Neuroprotective Effects : Some investigations indicate potential neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.
Case Studies
A few notable case studies illustrate the biological activity of this compound:
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cancer Cell Line Study : In vitro studies using human breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.
Applications in Research and Industry
The unique properties of this compound make it valuable for various applications:
- Pharmaceutical Development : It serves as a precursor for synthesizing fluorinated drugs that exhibit enhanced metabolic stability.
- Biochemical Research : The compound is utilized in studies investigating enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.
Properties
IUPAC Name |
(Z)-1,1,1-trifluoro-4-(propan-2-ylamino)pent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c1-5(2)12-6(3)4-7(13)8(9,10)11/h4-5,12H,1-3H3/b6-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNFRFGKUBBQME-XQRVVYSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=CC(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N/C(=C\C(=O)C(F)(F)F)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.